molecular formula C8H8ClNO2 B586011 (S)-2-CHLORO-MANDELAMIDE CAS No. 144664-09-5

(S)-2-CHLORO-MANDELAMIDE

Cat. No. B586011
CAS RN: 144664-09-5
M. Wt: 185.607
InChI Key: BIEBWMDQQCKEIN-ZETCQYMHSA-N
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Description

(S)-2-Chloro-mandelamide is a chiral amide that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-mandelamide is not fully understood. However, it is believed to act as a chiral recognition agent due to its chiral nature. It has been shown to selectively bind to chiral molecules and discriminate between enantiomers.
Biochemical and Physiological Effects:
(S)-2-Chloro-mandelamide has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have no significant effect on the growth of various cell lines and has no significant effect on the viability of mammalian cells. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

(S)-2-Chloro-mandelamide has several advantages as a chiral recognition agent. It is easy to synthesize and is relatively inexpensive. It has also been shown to have high selectivity and sensitivity for chiral molecules. However, one of the limitations of (S)-2-Chloro-mandelamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (S)-2-Chloro-mandelamide. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of its potential applications in the development of chiral sensors and chiral materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

(S)-2-Chloro-mandelamide can be synthesized using various methods. One of the most common methods is the resolution of racemic mandelic acid using chiral resolving agents. This method involves the reaction of mandelic acid with a chiral amine such as (S)-alpha-methylbenzylamine to form a diastereomeric salt. The salt is then separated into its enantiomers using acid-base extraction. The (S)-enantiomer is then converted to (S)-2-Chloro-mandelamide using thionyl chloride.

Scientific Research Applications

(S)-2-Chloro-mandelamide has been widely used in scientific research due to its unique properties. It has been studied for its potential applications as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the development of chiral sensors and chiral materials.

properties

CAS RN

144664-09-5

Product Name

(S)-2-CHLORO-MANDELAMIDE

Molecular Formula

C8H8ClNO2

Molecular Weight

185.607

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1

InChI Key

BIEBWMDQQCKEIN-ZETCQYMHSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)N)O)Cl

synonyms

(S)-2-CHLORO-MANDELAMIDE

Origin of Product

United States

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